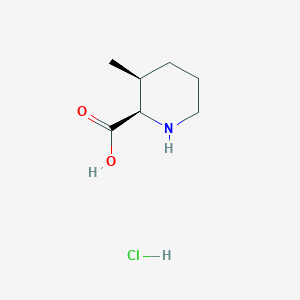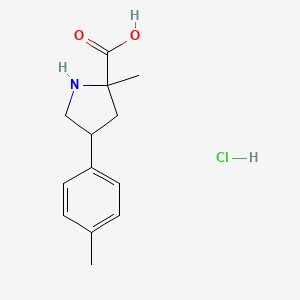![molecular formula C9H3Cl2N3O B1433710 2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine CAS No. 1268241-74-2](/img/structure/B1433710.png)
2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine
Descripción general
Descripción
2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a chemical compound with the molecular formula C9H3Cl2N3O . It is a type of pyridopyrimidine, a class of compounds that have shown therapeutic interest and are used on several therapeutic targets .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid can produce a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is characterized by a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact structure can be represented by the InChI code: 1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine include a molecular weight of 240.05 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antitumor Activity
The compound “2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine” may have potential antitumor effects similar to its analogs which have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. Compounds inhibiting DHFR can have therapeutic applications in treating cancer by preventing the growth of cancer cells .
Synthesis of Novel Compounds
This chemical scaffold is used as a starting material for synthesizing various novel compounds. For instance, it can undergo regioselective SNAr reactions to introduce different substituents, which can lead to the development of new molecules with potential pharmacological properties .
Organic Light-Emitting Diodes (OLEDs)
Derivatives of pyrido[3,2-d]pyrimidine have been explored as hosts for phosphorescent organic light-emitting diodes (OLEDs). These compounds can contribute to the development of more efficient and stable OLED materials .
Structural Modifications for Drug Development
The dichloropyrido pyrimidine scaffold serves as a key intermediate for structural modifications at specific positions on the pyrimidine ring. This process is crucial in the drug development pipeline as it allows for the creation of a variety of drugs with desired biological activities .
Suzuki-Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to create complex molecules .
Safety and Hazards
The safety information for 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine indicates that it should be handled with care. Precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .
Mecanismo De Acción
Target of Action
The primary target of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with protein kinases, inhibiting their function
Biochemical Pathways
The inhibition of protein kinases by 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine affects cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism
Pharmacokinetics
It is noted that the compound has a degree of lipophilicity, which allows it to diffuse easily into cells .
Action Environment
It is noted that the compound should be stored at a temperature of 2-8°c .
Propiedades
IUPAC Name |
4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHJWKPRZOOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C2N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)





![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)



![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)

